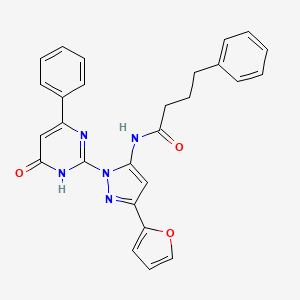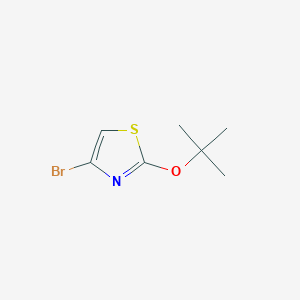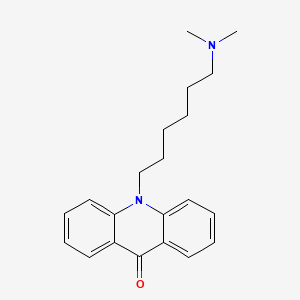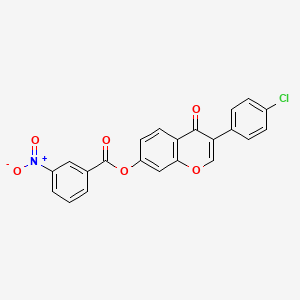![molecular formula C20H16N2O2 B14118258 1-Phenyl-3-[2-(phenylcarbonyl)phenyl]urea CAS No. 13143-05-0](/img/structure/B14118258.png)
1-Phenyl-3-[2-(phenylcarbonyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-[2-(phenylcarbonyl)phenyl]urea is an organic compound belonging to the class of diarylureas. This compound is characterized by the presence of a urea moiety flanked by two phenyl groups, one of which is further substituted with a phenylcarbonyl group. Diarylureas are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 1-Phenyl-3-[2-(phenylcarbonyl)phenyl]urea can be achieved through various synthetic routes. One common method involves the reaction of aniline with phenyl isocyanate under controlled conditions. The reaction typically proceeds as follows:
Reaction of Aniline with Phenyl Isocyanate: Aniline is reacted with phenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
1-Phenyl-3-[2-(phenylcarbonyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the phenyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction primarily reduces the carbonyl group to an alcohol.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents. The major products formed depend on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways.
Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of cancer
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-[2-(phenylcarbonyl)phenyl]urea involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to the active site of the target enzyme or receptor, thereby inhibiting its activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects. The specific molecular targets and pathways involved depend on the application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
1-Phenyl-3-[2-(phenylcarbonyl)phenyl]urea can be compared with other similar compounds to highlight its uniqueness:
1-Phenyl-3-(1-phenylethyl)urea: This compound is a structural analog with a similar urea moiety but differs in the substitution pattern on the phenyl groups. It has been studied as a CRAC channel inhibitor and shows distinct biological activities.
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea: Another analog with a pyrrole and methoxy substitution, this compound has been investigated for its anticancer properties and enzyme inhibition.
1-Phenyl-3-(4-pyridyl)urea: This compound features a pyridyl group instead of a phenylcarbonyl group and has been explored for its potential in medicinal chemistry.
Propiedades
Número CAS |
13143-05-0 |
|---|---|
Fórmula molecular |
C20H16N2O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1-(2-benzoylphenyl)-3-phenylurea |
InChI |
InChI=1S/C20H16N2O2/c23-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22-20(24)21-16-11-5-2-6-12-16/h1-14H,(H2,21,22,24) |
Clave InChI |
RGAPSRCJSQHNJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-4-(4-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B14118178.png)
![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118181.png)



![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118200.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14118222.png)

![2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid](/img/structure/B14118235.png)
![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(4-(ethylsulfonyl)benzamide)](/img/structure/B14118242.png)

![2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B14118263.png)
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14118280.png)
